molecular formula C25H21N3O2 B2716190 7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-99-6

7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2716190
CAS No.: 901245-99-6
M. Wt: 395.462
InChI Key: RADKKAPKYYFXQY-UHFFFAOYSA-N
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Description

Compounds like “7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” belong to a class of organic compounds known as quinolines . Quinolines are compounds containing a quinoline moiety, a structure made up of two fused rings, a benzene ring and a pyridine ring .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Unfortunately, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

Again, the chemical reactions that such a compound can undergo would greatly depend on its exact structure. Quinolines can participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their exact structure. Some general properties of quinolines include a high degree of aromaticity and good stability .

Scientific Research Applications

Chemical Structure and Supramolecular Aggregation

Research on molecules similar to 7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has focused on understanding the effect of substitution on supramolecular aggregation. For instance, studies on dihydrobenzopyrazoloquinolines have shown how substitution patterns affect the dimensionality of supramolecular aggregates through various hydrogen bonding interactions, demonstrating the complex interplay between molecular structure and physical properties (Portilla et al., 2005).

Anticancer Activities

Compounds structurally related to this compound have been investigated for their potential anticancer properties. Carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing a core quinoline structure, have exhibited potent cytotoxic activities against various cancer cell lines, highlighting the potential of quinoline derivatives in cancer therapy (Deady et al., 2003).

Synthetic Methodologies

The synthesis of pyrazolo[3,4-c]quinoline derivatives, including methods that could potentially apply to this compound, has been explored. These methodologies highlight the versatility and adaptability of synthetic routes for creating a wide range of quinoline derivatives with potential applications in pharmaceuticals and materials science (Nagarajan & Shah, 1992).

Green Chemistry Approaches

In the pursuit of environmentally friendly chemical syntheses, L-proline-catalyzed protocols for synthesizing heterocyclic ortho-quinones have been developed. These methods demonstrate the application of green chemistry principles to the synthesis of complex molecules, including those related to this compound, offering high atom economy and reduced environmental impact (Rajesh et al., 2011).

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a modern approach to chemical synthesis, offering rapid and efficient routes to complex molecules. Studies on the microwave-assisted synthesis of pyrazolo-[3,4-b]-quinolines highlight the advantages of this technique in terms of reaction speed, yield, and eco-friendliness, potentially applicable to the synthesis of this compound derivatives (Khumalo et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the compound’s structure and the system it’s interacting with .

Safety and Hazards

The safety and hazards associated with a compound depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on such compounds could involve exploring their potential uses in various fields, such as medicine or materials science .

Properties

IUPAC Name

7,8-dimethoxy-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-16-9-11-17(12-10-16)24-20-15-26-21-14-23(30-3)22(29-2)13-19(21)25(20)28(27-24)18-7-5-4-6-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADKKAPKYYFXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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